molecular formula C34H69NO4 B1240954 Hydroxypalmitoyl sphinganine CAS No. 190249-36-6

Hydroxypalmitoyl sphinganine

Cat. No. B1240954
CAS RN: 190249-36-6
M. Wt: 555.9 g/mol
InChI Key: NQXMVCBJWMTLGK-XIWRNSNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of hydroxypalmitoyl sphinganine involves the hydroxylation of sphinganine. This process has been extensively studied in both yeast and plant systems. In yeast, experiments with perdeuterated palmitic acid incorporated into this compound supported a hydroxylation mechanism over a hydration mechanism, indicating a specific pathway for the introduction of the hydroxyl group at carbon 4 of sphinganine (Polito & Sweeley, 1971). Similarly, in corn, sphinganine hydroxylase activity was characterized, providing insights into the enzymatic conversion of sphinganine to this compound, suggesting distinct enzymes for hydroxylating sphinganine and ceramide (Wright et al., 2003).

Molecular Structure Analysis

This compound's molecular structure is characterized by a long hydrocarbon chain with a hydroxyl group at a specific position, contributing to its physical and chemical properties. The precise stereochemistry of hydroxylation in this compound formation is crucial for its biological function, indicating the importance of the configuration at carbon 4 of the precursor base (Polito & Sweeley, 1971).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including acylation and phosphorylation, which are critical for generating complex sphingolipids. The enzyme sphinganine hydroxylase plays a pivotal role in its synthesis, utilizing NADPH or NADH as substrates (Wright et al., 2003).

Scientific Research Applications

Anti-biofilm Activity

Hydroxypalmitoyl sphinganine demonstrates notable anti-biofilm activity, specifically against Streptococcus mutans. Sphinganine, a related compound, inhibits bacterial adherence to hydroxyapatite surfaces by up to 1000-fold compared to untreated surfaces. This suggests potential applications in controlling oral biofilms and dental health management (Cukkemane et al., 2015).

Analytical Techniques in Medicine

This compound's analogs are involved in advanced analytical methods like Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS). These methods are used for simultaneous determination of related compounds like safingol and D-erythro-sphinganine in human plasma, offering insights into pharmacokinetic studies in clinical trials (Cho et al., 2019).

Synthesis and Chemical Studies

Research on the synthesis of sphinganine, a compound structurally related to this compound, has been conducted to understand its structural properties. Studies involve asymmetric synthesis, highlighting the complexity and potential applications of sphinganine and its analogs in chemical and pharmaceutical research (Da Silva Pinto et al., 2021).

Immunotherapy and Anti-tumor Applications

Variants of glycosylceramides, including those with a sphinganine base, are being explored for their potential in immunotherapy, specifically in stimulating anti-tumor immune responses. This research indicates promising applications in the treatment of cancer (Chennamadhavuni et al., 2018).

Dermatological Applications

Sphinganine, a related compound, shows potential in treating hair loss and improving scalp health. Its ability to inhibit 5-α-reductase Type I and stimulate antimicrobial peptides suggests its utility in topical treatments for scalp health and hair quality (Gerlach et al., 2016).

Sphingolipid Synthesis and Plant Biology

Research on the functional significance of sphingolipids in plants like Physcomitrella patens has revealed that alterations in sphingolipid synthesis, including hydroxylation of sphinganine, can significantly impact plant growth and development. This provides insights into the role of sphingolipids in plant biology (Steinberger et al., 2021).

Nutrient Transporter Regulation and Cancer Treatment

Synthetic analogs of sphingolipids, such as sphinganine, have been evaluated for their ability to regulate nutrient transporter proteins in cancer cells. This research suggests potential applications in cancer treatment through the development of compounds that induce cancer cell death by starvation (Perryman et al., 2016).

Food and Health

Sphingolipids like sphinganine are evaluated in various food sources, highlighting the importance of understanding their occurrence and potential health impacts. This research is critical for understanding how diets might affect human health through the intake of sphingolipids (Wan et al., 2019).

Biopolymer Production

Studies on bacteria like Sphingomonas sanxanigenens NX02 have shown the simultaneous production of sphingan Ss and poly(R-3-hydroxybutyrate) from glucose. This research offers insights into cost-effective biopolymer production, with potential applications in various industries (Wu et al., 2016).

Mechanism of Action

As a ceramide precursor, Hydroxypalmitoyl sphinganine nudges the skin’s uppermost layers to make more ceramides naturally . It has been proven to be effective for stopping moisture loss from the skin’s uppermost layers .

Safety and Hazards

The Cosmetic Ingredient Review Expert Panel concluded in 2020 that Hydroxypalmitoyl sphinganine is safe in cosmetics in the practices of use and concentration described in their assessment .

Future Directions

Hydroxypalmitoyl sphinganine has been added to newer cosmetic products to improve skin barrier function and exogenously replenish skin ceramides . It is expected to continue to be used in skincare products due to its beneficial effects on skin hydration and barrier function .

properties

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H69NO4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-32(37)31(30-36)35-34(39)33(38)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h31-33,36-38H,3-30H2,1-2H3,(H,35,39)/t31-,32+,33?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXMVCBJWMTLGK-XIWRNSNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)C(CCCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)C(CCCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H69NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172503
Record name Hydroxypalmitoyl sphinganine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

190249-36-6
Record name Hydroxypalmitoyl sphinganine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190249366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxypalmitoyl sphinganine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYPALMITOYL SPHINGANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR33W2353T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4.9 g (0.018 mol) of 2-hydroxyhexadecanoic acid and 5.4 g (0.018 mol) of 2-aminooctadecane-1,3-diol were mixed in a glass tube; the mixture was irradiated with microwaves with the aid of a Synthewave 402™ apparatus from Prolabo--frequency 2450±50 MHz--modulable power rating 300 W. After an irradiation of 15 minutes at 155° C.±5° C., the reaction mixture was solubilized at high temperature in a mixture of 80 ml of ethyl acetate and 20 ml of heptane. The precipitate obtained was recrystallized from ethanol and 7 g of expected pure product were obtained with a yield of 70%.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
2-(2'-hydroxyhexadecanoyl)aminooctadecane-1,3-diol
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxypalmitoyl sphinganine
Reactant of Route 2
Reactant of Route 2
Hydroxypalmitoyl sphinganine
Reactant of Route 3
Reactant of Route 3
Hydroxypalmitoyl sphinganine
Reactant of Route 4
Hydroxypalmitoyl sphinganine
Reactant of Route 5
Hydroxypalmitoyl sphinganine
Reactant of Route 6
Reactant of Route 6
Hydroxypalmitoyl sphinganine

Q & A

Q1: How does hydroxypalmitoyl sphinganine, also known as dihydroceramide, factor into sphingolipid metabolism research?

A1: this compound labeled with stable isotopes like Carbon-13 serves as a valuable tool in analyzing sphingolipid metabolism. [] Researchers successfully created [13C]-labeled this compound by culturing acetic acid bacteria in a medium containing [13C]-labeled acetic acid. [] This labeled compound allowed them to track the incorporation and metabolism of this compound in mice, revealing its conversion into other sphingolipids and its distribution in various tissues. []

Q2: Besides its antifungal activity, does Acremonium sp. Ld-03 exhibit any other beneficial characteristics for plants?

A2: Yes, Acremonium sp. Ld-03 demonstrates multiple plant growth-promoting traits. [] This endophytic fungus produces indole acetic acid (IAA), a crucial plant hormone, both in the presence and absence of exogenous tryptophan. [] Furthermore, Acremonium sp. Ld-03 exhibits siderophore production and phosphate solubilization activity, contributing to nutrient acquisition for plants. [] In vitro experiments using Allium tuberosum seedlings showed significant increases in root and shoot length following treatment with Acremonium sp. Ld-03 culture, highlighting its potential as a plant growth stimulator. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.